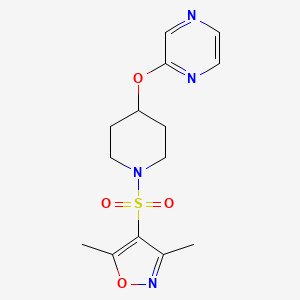

3,5-Dimethyl-4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)isoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Dimethyl-4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)isoxazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a potent inhibitor of a specific enzyme called cGAS, which plays a crucial role in the innate immune response to viral infections and other pathogens.

Applications De Recherche Scientifique

Synthesis and Characterization

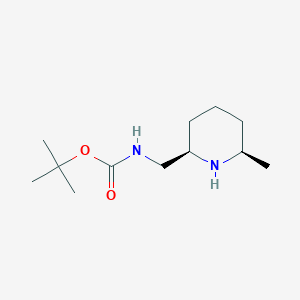

- The compound has been synthesized and characterized using spectroscopic techniques and X-ray diffraction studies, confirming its structure and revealing its crystallization in the monoclinic crystal system with specific unit cell parameters. This process highlights the compound's potential in structural chemistry and material science research (Naveen et al., 2015).

Anticancer Activity

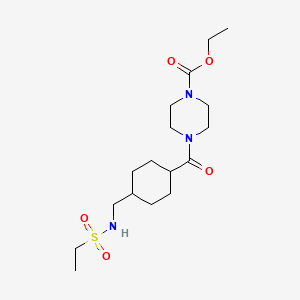

- Research has explored its derivatives in the context of anticancer activity. For instance, certain compounds with a piperazine substituent, closely related to the query compound, demonstrated significant efficacy against various cancer cell lines, indicating the potential of these derivatives in oncological research (Turov, 2020).

Heterocyclic Chemistry

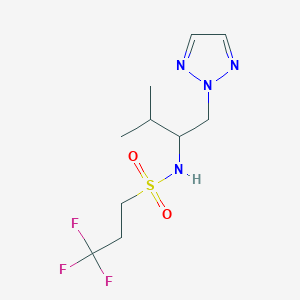

- The compound is integral to the creation of new classes of spiro-pyrimidines, pyrazoles, and isoxazoles. These are prepared by nucleophilic reactions with various agents, underscoring its versatility in synthesizing novel heterocyclic structures, which are crucial in medicinal chemistry and drug design (Padmavathi et al., 2004).

Molecular Structure Analysis

- Investigations into the molecular structure of derivatives of this compound, combined with Hirshfeld and DFT calculations, have been conducted. This research contributes to the understanding of intermolecular interactions and electronic properties of these compounds, which is significant in the field of computational chemistry and molecular modeling (Shawish et al., 2021).

Antibacterial Properties

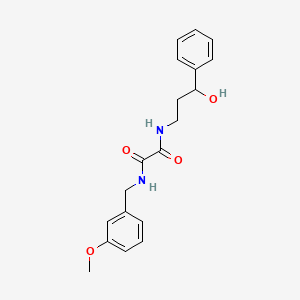

- Some derivatives have been evaluated as antibacterial agents, indicating the compound's relevance in the development of new antibacterial drugs. This application is particularly important in the context of growing antibiotic resistance (Muthineni et al., 2016).

Green Synthesis Approaches

- The compound has been used in green mechanochemical synthesis methods, contributing to environmentally friendly and sustainable chemistry practices. This highlights its role in developing more eco-conscious synthetic routes in chemical research (Saeed & Channar, 2017).

Mécanisme D'action

Target of Action

The compound 3,5-Dimethyl-4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)isoxazole is a derivative of piperidine . Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to changes in cellular functions . The pyrazin-2-yloxy and sulfonyl groups in the compound may also contribute to its interaction with its targets.

Biochemical Pathways

Piperidine derivatives are known to interact with various biochemical pathways, leading to downstream effects .

Result of Action

Piperidine derivatives are known to have various pharmacological applications, suggesting that they can induce changes at the molecular and cellular levels .

Propriétés

IUPAC Name |

3,5-dimethyl-4-(4-pyrazin-2-yloxypiperidin-1-yl)sulfonyl-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4S/c1-10-14(11(2)22-17-10)23(19,20)18-7-3-12(4-8-18)21-13-9-15-5-6-16-13/h5-6,9,12H,3-4,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIYMHWEWCCAAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)isoxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2419696.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419701.png)

![N-(4-ethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419710.png)

![3-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2419711.png)